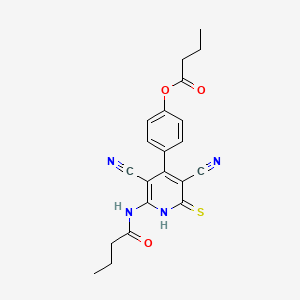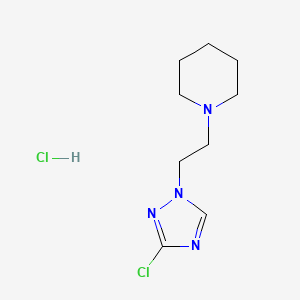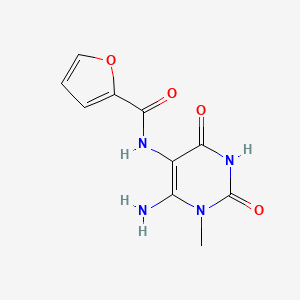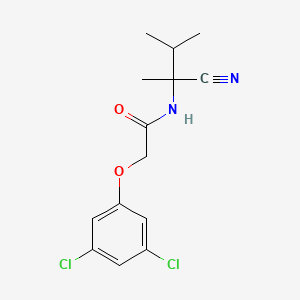![molecular formula C20H18ClNO3 B2459738 5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-propylisoquinolin-1-one CAS No. 898457-27-7](/img/structure/B2459738.png)
5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-propylisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-propylisoquinolin-1-one, also known as CR8, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Bioorganic and Medicinal Chemistry
The compound 5-Chloromethyl-1-methyl-2-nitroimidazole, related to the structure of interest, demonstrates the potential for development as a prodrug system for selective drug delivery to hypoxic tissues. This indicates that derivatives like 5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-propylisoquinolin-1-one could be explored for targeted therapy in conditions characterized by low oxygen levels, such as certain cancers or ischemic diseases (Parveen, Naughton, Whish, & Threadgill, 1999).
Journal of Chemical Research
In research focused on the synthesis of complex chemical structures, a three-component one-pot condensation technique involving a derivative of isoquinolinium bromide, which shares a structural motif with this compound, showcased efficient synthesis methods. These methods can be applied in the design of new compounds with potential pharmacological activities, indicating the versatility of the chemical backbone for various applications (Salari, Mosslemin, & Hassanabadi, 2017).
Polyhedron
Novel rhenium(V) complexes with derivatives of 8-hydroxyquinoline, sharing structural similarities with the compound of interest, have been synthesized. These complexes have been characterized and show potential for applications in material science, catalysis, and possibly as therapeutic agents. This suggests that the compound could be a candidate for forming complexes with metals for various scientific applications (Machura, Wolff, Kowalczyk, & Musioł, 2012).
Bioorganic & Medicinal Chemistry
The design and synthesis of new carbon-11 and fluorine-18 labeled derivatives for potential use in positron emission tomography (PET) imaging to study brain diseases highlight the applicability of isoquinoline derivatives in neuroimaging. This underscores the potential of this compound and similar compounds for developing novel PET ligands for diagnosing and studying neurological conditions (Gao, Kong, Clearfield, & Zheng, 2006).
Mechanism of Action
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with multiple receptors and exert various biological activities .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Based on its structural similarity to other compounds, it is predicted to have high gi absorption and be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 1.15, suggesting it may have good bioavailability .
Result of Action
Based on its structural similarity to other indole derivatives, it may have a broad spectrum of biological activities .
properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-propylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-11-22-12-10-16-17(20(22)24)4-3-5-19(16)25-13-18(23)14-6-8-15(21)9-7-14/h3-10,12H,2,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBBMAQRVONPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-Chloro-3-[(E)-hydroxyiminomethyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2459658.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2459660.png)
![2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine](/img/structure/B2459662.png)


![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2459669.png)
![3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate](/img/structure/B2459671.png)




